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Compound of Interest

Compound Name: 3,5-Bis(benzyloxy)benzoic acid

Cat. No.: B047549

For Researchers, Scientists, and Drug Development Professionals

Core Compound Overview

3,5-Bis(benzyloxy)benzoic acid is an aromatic carboxylic acid that serves as a versatile
building block in various chemical and pharmaceutical research applications. Its structure,
featuring a central benzoic acid core with two benzyloxy groups at the 3 and 5 positions, makes
it a key intermediate in the synthesis of dendrimers, luminescent lanthanide coordination
complexes, and potentially as a scaffold for drug discovery.

Property Value

Molecular Formula C21H1804

Molecular Weight 334.37 g/mol

IUPAC Name 3,5-bis(phenylmethoxy)benzoic acid
CAS Number 28917-43-3

Physicochemical Properties

While a definitive melting point for 3,5-Bis(benzyloxy)benzoic acid is not consistently reported
across public sources, similar benzylated benzoic acid derivatives suggest it is a solid at room
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temperature. Its solubility is expected to be low in water and higher in organic solvents, a
characteristic influenced by the hydrophobic nature of the two benzyl groups.

Solvent Predicted Solubility
Water Low

Ethanol Soluble

Methanol Soluble
Dichloromethane High

Chloroform High

Dimethyl Sulfoxide (DMSO) Soluble

Synthesis and Characterization

A common and effective method for the synthesis of 3,5-Bis(benzyloxy)benzoic acid involves
a two-step process starting from methyl 3,5-dihydroxybenzoate.

Experimental Protocol: Synthesis
Step 1: Benzylation of Methyl 3,5-dihydroxybenzoate

Dissolve methyl 3,5-dihydroxybenzoate (1.0 eq) in acetonitrile.

o Add potassium carbonate (approx. 4.8 eq) to the solution and reflux for 30 minutes.
 To the refluxing mixture, add benzyl bromide (2.0 eq). Continue to reflux for 48 hours.
e Monitor the reaction progress by thin-layer chromatography (TLC).

e Upon completion, evaporate the acetonitrile under reduced pressure.

e Pour the residue into ice-cold water to precipitate the product, methyl 3,5-
bis(benzyloxy)benzoate.

« Filter the white precipitate, wash with water, and dry.
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Step 2: Saponification to 3,5-Bis(benzyloxy)benzoic acid

o Dissolve the methyl 3,5-bis(benzyloxy)benzoate (1.0 eq) from the previous step in ethanol.
e Add potassium hydroxide (approx. 3.1 eq) to the solution and reflux.

e Monitor the reaction by TLC until the starting material is consumed.

 After the reaction is complete, pour the mixture into ice-cold water.

 Acidify the solution with dilute hydrochloric acid to precipitate the final product.

« Filter the precipitate, wash thoroughly with water, and dry.

e The crude product can be further purified by recrystallization from ethanol to yield 3,5-
Bis(benzyloxy)benzoic acid as a white solid.[1]

o ization [

Technique Data

o (ppm): 7.45-7.30 (m, 10H, Ar-H of benzyl),
1H-NMR (500 MHz, CDCls) 7.16 (d, J=2.5 Hz, 2H, Ar-H), 6.93 (t, J=2.5 Hz,
1H, Ar-H), 5.15 (s, 4H, -OCHz2-)

5 (ppm): 166.88, 159.35, 136.64, 132.79,

13C-NMR (125 MHz, CDCls
( ) 128.45, 127.90, 127.63, 107.96, 106.50, 69.45

v (cm~2): 3033 (Ar-H), 1690 (C=0), 1159, 733,

FT-IR (KBr) so8

Note: NMR data is derived from published literature and may vary slightly based on the solvent
and instrument used.[1]

Analytical Methodologies
High-Performance Liquid Chromatography (HPLC)

A general reversed-phase HPLC method can be adapted for the analysis of 3,5-
Bis(benzyloxy)benzoic acid.
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Suggested Protocol:
e Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 um).

o Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA) or
formic acid. A typical starting condition could be 30% acetonitrile, ramping up to 90-100%
over a set time.

e Flow Rate: 1.0 mL/min.
o Detection: UV detection at approximately 235 nm.

o Sample Preparation: Dissolve the sample in the mobile phase or a compatible organic
solvent like methanol or acetonitrile. Filter through a 0.45 um syringe filter before injection.

This protocol is a general guideline and should be optimized for specific instrumentation and
analytical requirements.

Mass Spectrometry (MS)

Mass spectrometry can be used for the identification and structural elucidation of 3,5-
Bis(benzyloxy)benzoic acid.

Expected Fragmentation Pattern (Electron lonization - EI):
e Molecular lon (M*): The molecular ion peak is expected at m/z 334.
e Key Fragments:

o Loss of a hydroxyl radical (-OH, 17 Da) from the carboxylic acid group, resulting in a
fragment at m/z 317.

o Loss of a benzyl group (-C7H7, 91 Da), leading to a fragment at m/z 243.
o Loss of a benzyloxy group (-OC7H7, 107 Da), resulting in a fragment at m/z 227.

o Cleavage of the C-C bond between the aromatic ring and the carboxylic acid, with loss of
the phenyl group, could result in a fragment at m/z 45 ([COOH]*).[2]
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Applications and Biological Relevance
Dendrimer Synthesis

3,5-Bis(benzyloxy)benzoic acid is a foundational building block in the convergent synthesis of
dendrimers. The two benzyloxy groups provide branching points for the construction of highly
ordered, tree-like macromolecules. These dendrimers have applications in drug delivery, gene
therapy, and materials science.

Lanthanide Coordination Complexes

The carboxylate group of 3,5-Bis(benzyloxy)benzoic acid can act as a ligand to coordinate
with lanthanide ions. The resulting complexes can exhibit unique luminescent properties,
making them suitable for applications in bio-imaging, sensors, and light-emitting devices.

Potential Biological Signhaling Pathways

While direct studies on the biological signaling of 3,5-Bis(benzyloxy)benzoic acid are limited,
derivatives of benzoic acid have shown activity as inhibitors of histone deacetylases (HDAC)
and the STATS3 signaling pathway.[3][4][5]

o HDAC Inhibition: Some naturally occurring benzoic acid derivatives have been shown to
inhibit HDACSs, which play a crucial role in gene expression.[3][6] HDAC inhibitors are a
promising class of anti-cancer agents.

e STAT3 Signaling Pathway: The Signal Transducer and Activator of Transcription 3 (STAT3) is
a key protein in a signaling pathway that is often constitutively active in cancer cells,
promoting proliferation and survival.[4][5][7][8] Benzoic acid-based compounds have been
investigated as STAT3 inhibitors.[5][9]

Visualizations
Experimental Workflow: Synthesis of 3,5-
Bis(benzyloxy)benzoic Acid
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Caption: Synthetic workflow for 3,5-Bis(benzyloxy)benzoic acid.

Hypothetical Signaling Pathway: Inhibition of STAT3
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Caption: Potential inhibition of the STAT3 signaling pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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